Prosapogenin G

説明

Synthesis Analysis

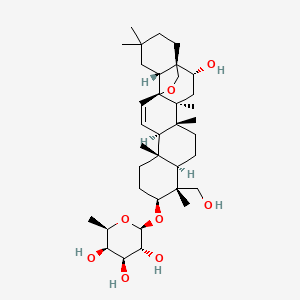

The synthesis of prosapogenin G involves the use of a branched trisaccharide–triterpene conjugate, which is common to both QS-21 isomers . This is obtained via basic hydrolysis and chromatographic purification of commercially available Quil-A, a semi-purified, saponin-rich extract from Q. saponaria .Molecular Structure Analysis

Prosapogenin G has an average mass of 604.814 Da and a mono-isotopic mass of 604.397522 Da . It has 14 defined stereocenters . The structure of prosapogenin G includes a central quillaic acid triterpene core flanked by a branched trisaccharide, a bridging linear tetrasaccharide, and a glycosylated acyl side chain .Physical And Chemical Properties Analysis

Prosapogenin G has a density of 1.3±0.1 g/cm^3 . Its boiling point is 716.2±60.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±5.2 mmHg at 25°C . The enthalpy of vaporization is 119.6±6.0 kJ/mol, and the flash point is 218.6±26.4 °C .科学的研究の応用

-

Enzymatic Preparation of Prosapogenin

- Scientific Field: Bioscience, Biotechnology, and Biochemistry .

- Application Summary: Prosapogenin, specifically 20 (S)-Ginsenoside Rh1, is prepared from Ginsenosides Re and Rg1 . Ginsenosides are major saponins in roots of Panax ginseng .

- Methods of Application: A lactase preparation from Penicillium sp. is used to nearly quantitatively hydrolyze ginsenosides Re and Rg1 to a minor saponin, 20 (S)-ginsenoside Rh1 .

- Results: This is the first report on the enzymatic preparation of ginsenoside Rh1 with high efficiency .

-

Maximizing the Phytonutrients of Ginseng

- Scientific Field: Food Science and Biotechnology .

- Application Summary: The process conditions, such as steaming, drying, and extracting, are optimized for obtaining the maximum content of prosapogenin (Rg3, Rg2, Rh1, and Rh2) from red ginseng .

- Methods of Application: The steaming process is performed in an autoclave, and the drying and extracting processes are done in a dryer and heat extractor, respectively .

- Results: Maximum prosapogenin values could be obtained at ginseng factories using these standardization processes .

-

Inducing Apoptosis in Human Cancer Cells

- Scientific Field: Oncology .

- Application Summary: Prosapogenin A induces apoptosis in human cancer cells in vitro .

- Methods of Application: The application involves the inhibition of the STAT3 signaling pathway and glycolysis .

- Results: The results of this application are not detailed in the source .

-

Combating Obesity

- Scientific Field: Nutrition and Obesity Research .

- Application Summary: Prosapogenin D, a saponin from Platycodon grandiflorum (PG), has been identified as a potential anti-obesity drug . The saponins from PG can improve obesity effectively .

- Methods of Application: The study used the TCMSP database to obtain information on 18 saponins in PG . The anti-obesity target of the PG saponins was 115 targets and 44 core targets . The PI3K-Akt pathway, the JAK-STAT pathway, and the MAPK pathway were the major pathways involved in the anti-obesity effects of PG saponins .

- Results: The molecular docking results showed that the active saponins of PG could bind to the major therapeutic obesity targets to play an obesity-inhibitory role . The binding energies of saponin prosapogenin D with the central targets of the significant anti-obesity pathway were all less than −8.0, indicating that prosapogenin D has a better anti-obesity effect through the anti-obesity pathway .

-

Enzymatic Hydrolysis of Protogracillin

- Scientific Field: Green Chemistry .

- Application Summary: Prosapogenin A, a secondary steroidal saponin in Dioscorea zingiberensis tubers, has superior pharmacological activities .

- Methods of Application: The application involves the enzymatic hydrolysis of Protogracillin .

- Results: The results of this application are not detailed in the source .

- Clean Diosgenin Production

- Scientific Field: Green Chemistry .

- Application Summary: Diosgenin is used widely to synthesize steroidal hormone drugs in the pharmaceutical industry . The conventional diosgenin production process, direct acid hydrolysis of the root of Dioscorea zingiberensis C. H. Wright (DZW), causes large amounts of wastewater and severe environmental pollution . To develop a clean and effective method, the endophytic fungus Fusarium sp. CPCC 400226 was screened for the first time for the microbial biotransformation of DZW in submerged fermentation (SmF) .

- Methods of Application: Statistical design and response surface methodology (RSM) were implemented to develop the diosgenin production process using the Fusarium strains . The environmental variables that significantly affected diosgenin yield were determined by the two-level Plackett−Burman design (PBD) with nine factors . PBD indicates that the fermentation period, culture temperature, and antifoam reagent addition are the most influential variables . These three variables were further optimized using the response surface design (RSD) .

- Results: The predicted results showed that a maximum diosgenin yield of 2.22% could be obtained with a fermentation period of 11.89 days, a culture temperature of 30.17 °C, and an antifoam reagent addition of 0.20% . The experimental value was 2.24%, which was in great agreement with predicted value . As a result, over 80% of the steroidal saponins in DZW were converted into diosgenin, presenting a ∼3-fold increase in diosgenin yield .

将来の方向性

Prosapogenin G and related compounds have shown potential in the field of medicine, particularly in cancer treatment . For instance, Prosapogenin A has been found to induce apoptosis in human cancer cells in vitro via inhibition of the STAT3 signaling pathway and glycolysis . Additionally, research is being conducted to develop a new medium for Fusarium strains to produce diosgenin, a steroidal saponin, via microbial biocatalysis of the root of Dioscorea zingiberensis C. H. Wright (DZW) . This could potentially be applied to the production of prosapogenin G in the future.

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSVJIGMYVWUJL-PSLKBDIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prosapogenin G | |

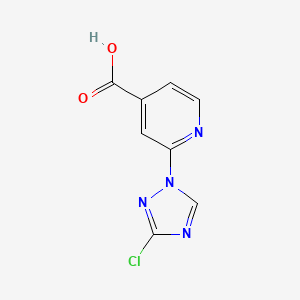

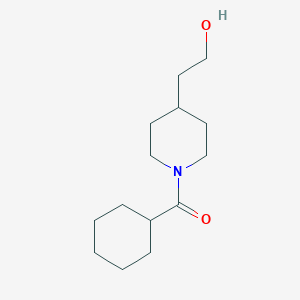

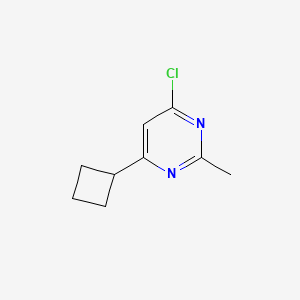

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1435121.png)

![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435123.png)

![[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1435135.png)

![7,7-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B1435139.png)